PROPAN-2-YL N-(ANILINO)CARBAMATE
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Overview
Description
Propan-2-yl N-(anilino)carbamate: is an organic compound belonging to the carbamate family. Carbamates are esters of carbamic acid and are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science. This compound is particularly interesting due to its unique chemical structure, which combines an isopropyl group with an aniline derivative, resulting in distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of propan-2-yl N-(anilino)carbamate typically involves the reaction of isopropyl chloroformate with aniline. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The general reaction scheme is as follows:
Isopropyl chloroformate+Aniline→Propan-2-yl N-(anilino)carbamate+HCl
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of automated systems also minimizes human error and enhances safety.
Chemical Reactions Analysis
Types of Reactions: Propan-2-yl N-(anilino)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbamate derivatives.
Reduction: Reduction reactions can convert the carbamate group into an amine.
Substitution: Nucleophilic substitution reactions can replace the isopropyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed.
Major Products:
Oxidation: Formation of N-(anilino)carbamate derivatives.
Reduction: Conversion to N-(anilino)amine.
Substitution: Formation of substituted carbamates with different functional groups.
Scientific Research Applications
Propan-2-yl N-(anilino)carbamate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various carbamate derivatives.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a drug intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of polymers and materials with specific properties.
Mechanism of Action
The mechanism of action of propan-2-yl N-(anilino)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by forming a covalent bond with the active site, thereby blocking substrate access. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparison with Similar Compounds
- Ethyl N-(anilino)carbamate
- Methyl N-(anilino)carbamate
- Butyl N-(anilino)carbamate
Comparison: Propan-2-yl N-(anilino)carbamate is unique due to its isopropyl group, which imparts distinct steric and electronic effects compared to other similar compounds. This uniqueness can influence its reactivity, stability, and biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
40886-95-1 |
---|---|
Molecular Formula |
C10H14N2O2 |
Molecular Weight |
194.23 g/mol |
IUPAC Name |
propan-2-yl N-anilinocarbamate |
InChI |
InChI=1S/C10H14N2O2/c1-8(2)14-10(13)12-11-9-6-4-3-5-7-9/h3-8,11H,1-2H3,(H,12,13) |
InChI Key |
MEVPBSUVXHDGDF-UHFFFAOYSA-N |
SMILES |
CC(C)OC(=O)NNC1=CC=CC=C1 |
Canonical SMILES |
CC(C)OC(=O)NNC1=CC=CC=C1 |
40886-95-1 | |
Origin of Product |
United States |
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